molecular formula C22H21N3O3 B2446044 3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883957-06-0

3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2446044
CAS No.: 883957-06-0
M. Wt: 375.428
InChI Key: PKICBLXZUDSYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a useful research compound. Its molecular formula is C22H21N3O3 and its molecular weight is 375.428. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-methoxyethyl)-10-methyl-2-(2-methylphenyl)pyrimido[4,5-b]quinoline-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-14-8-4-5-9-15(14)20-23-21-18(22(27)25(20)12-13-28-3)19(26)16-10-6-7-11-17(16)24(21)2/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKICBLXZUDSYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C(=O)C4=CC=CC=C4N3C)C(=O)N2CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a compound belonging to the pyrimido[4,5-b]quinoline family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, focusing on its potential anticancer, antifungal, and other pharmacological effects.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₅N₃O₂
  • Molecular Weight : 267.30 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimido[4,5-b]quinoline derivatives. For instance:

  • Cell Line Studies : A series of derivatives similar to the compound demonstrated significant cytotoxicity against the Michigan Cancer Foundation-7 (MCF-7) cell line. Specific compounds exhibited IC₅₀ values lower than that of lapatinib, a standard chemotherapy drug. Notably, certain derivatives showed IC₅₀ values of 1.62 µM to 6.82 µM against MCF-7 cells .
  • Mechanism of Action : The most active compounds were found to inhibit epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are crucial in cancer cell proliferation and survival. For example, one derivative showed an IC₅₀ of 0.052 µM against HER2 .

Antifungal Activity

The antifungal properties of pyrimido[4,5-b]quinolines have also been investigated:

  • Activity Against Fungi : In a study evaluating various derivatives for antifungal activity, one compound exhibited remarkable inhibition against Candida species with MIC₉₀ values ranging from 1 to 4 µg/mL . This suggests that modifications in the structure significantly affect antifungal potency.

Comparative Analysis of Biological Activities

Activity TypeCompound/DerivativesIC₅₀/MIC₉₀ ValuesReference
AnticancerPyrimido derivatives1.62 - 6.82 µM
AntifungalD13 derivative1 - 4 µg/mL
EGFR InhibitionCompound 4l0.052 µM

Case Studies

  • MCF-7 Cell Line Study :
    • A specific derivative was subjected to cell-cycle analysis and was found to induce S-phase arrest in MCF-7 cells while promoting apoptosis at a rate significantly higher than untreated controls .
  • Antifungal Efficacy :
    • The D13 derivative was tested against multiple Candida strains and demonstrated strong antifungal activity with effective concentrations significantly lower than those typically required for conventional antifungal agents .

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